Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo-

Description

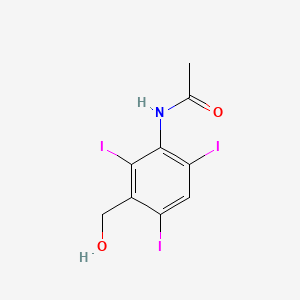

Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo- (CAS: 60166-93-0), is a triiodinated derivative of acetanilide with a benzenedicarboxamide backbone. This compound, structurally related to iopamidol , is characterized by three iodine atoms at the 2', 4', and 6' positions and a hydroxymethyl group at the 3' position. Such iodinated aromatic compounds are primarily used as non-ionic contrast agents in medical imaging due to their high radiopacity, low toxicity, and water solubility . The iodine atoms enhance X-ray absorption, while the hydroxymethyl group improves hydrophilicity, reducing osmolality compared to older ionic agents .

Properties

CAS No. |

60075-62-9 |

|---|---|

Molecular Formula |

C9H8I3NO2 |

Molecular Weight |

542.88 g/mol |

IUPAC Name |

N-[3-(hydroxymethyl)-2,4,6-triiodophenyl]acetamide |

InChI |

InChI=1S/C9H8I3NO2/c1-4(15)13-9-7(11)2-6(10)5(3-14)8(9)12/h2,14H,3H2,1H3,(H,13,15) |

InChI Key |

XVGCEJOSZYXVPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)CO)I)I |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

| Property | Description |

|---|---|

| IUPAC Name | N-[3-(hydroxymethyl)-2,4,6-triiodophenyl]acetamide |

| Molecular Formula | C9H8I3NO2 |

| Molecular Weight | 542.88 g/mol |

| CAS Number | 60075-62-9 |

| Synonyms | 3'-(Hydroxymethyl)-2',4',6'-triiodoacetanilide, Acetamide, N-(3-(hydroxymethyl)-2,4,6-triiodophenyl)- |

| Structural Features | Aromatic ring substituted with three iodine atoms at positions 2',4',6'; an acetamido group; a hydroxymethyl group at 3' position |

This compound is a key intermediate in the synthesis of iodinated contrast media, owing to its tri-iodo substitution which imparts radiopacity.

Preparation Methods

Overview

Preparation of Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo- typically involves multi-step synthetic routes starting from iodinated aromatic precursors, followed by functional group transformations such as acylation, alkylation, and hydrolysis. The methods are often optimized for industrial scale production of contrast agents like iohexol and iodixanol, where this compound or its close analogs serve as intermediates.

Key Synthetic Routes and Research Outcomes

Synthesis via Acylation and Alkylation of Triiodo-substituted Precursors

Step 1: Acylation

The process begins with acylation of a tri-iodinated aromatic amine derivative using acetic anhydride under acidic conditions (e.g., hydrochloric acid environment) to form the acetanilide moiety. This step converts 5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide derivatives into the corresponding acetamido compounds, which are important intermediates for further functionalization.Step 2: Alkylation

The acetanilide intermediate undergoes alkylation with reagents such as 3-chloro-1,2-propanediol in the presence of sodium methoxide in methanol. This introduces hydroxymethyl groups and dihydroxypropyl moieties, leading toward the final hydroxymethylated acetanilide structure.Step 3: Purification

The crude product is purified via crystallization and filtration techniques to yield high purity Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo-.

This method is exemplified in patents related to the industrial preparation of non-ionic X-ray contrast agents, emphasizing continuous processing for improved yield and environmental benefits. The process is characterized by:

- High product yield and purity

- Use of solid base catalysts (metal oxides combined with metal hydroxides/carbonates and anion exchange resins)

- Environmentally friendly conditions with low corrosion and easy post-treatment

- Economical and practical scalability

Continuous Acetylation and Deacetylation Processes

- Continuous acetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide allows for efficient conversion to the acetamido intermediate.

- Subsequent continuous deacetylation and purification steps enable removal of protecting groups and isolation of the desired hydroxymethylated acetanilide compound.

- These continuous processes improve reaction control, reduce reaction times, and enhance product consistency.

Hydrolysis in Ionic Liquids

- A novel approach involves the condensation and hydrolysis of 5-acetamido-2,4,6-triiodo-1,3-benzenedicarboxamide with epoxy chloropropane in ionic liquids catalyzed by solid base catalysts.

- This method offers green chemistry advantages such as reduced waste, catalyst recyclability, and minimized impurities.

- The product, 5-(acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, is closely related and can be converted to the target hydroxymethylated acetanilide.

Data Summary Table of Preparation Methods

Analytical and Research Outcomes

- The methods described yield Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo- with purity suitable for medical and industrial applications.

- Continuous processes demonstrate improved scalability and environmental compatibility.

- Solid base catalysts employed show high activity and long service life, reducing production costs.

- The use of ionic liquids and green chemistry principles reduces hazardous waste and improves safety.

- Crystallization and filtration techniques ensure removal of impurities and residual reagents, achieving high product quality.

Chemical Reactions Analysis

Types of Reactions

3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The iodine atoms can be reduced under specific conditions to yield deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of partially or fully deiodinated acetanilide derivatives.

Substitution: Formation of substituted acetanilide derivatives with various functional groups replacing the iodine atoms.

Scientific Research Applications

3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which are radio-opaque.

Industry: Utilized in the development of specialized dyes and pigments.

Mechanism of Action

The mechanism of action of 3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms contribute to its high electron density, which can influence its binding affinity and specificity. The hydroxymethyl group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iopamidol

- Structure : Iopamidol (C17H22I3N3O8) shares the triiodinated benzenedicarboxamide core with acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo-, but includes additional hydroxyethyl and lactamido substituents .

Physicochemical Properties :

- Applications: Both are used as non-ionic contrast agents, but iopamidol is FDA-approved for angiography and computed tomography, while the acetanilide derivative may be experimental or regionally approved .

Triiodoacetic Acid (Triac)

- Structure : A thyroacetic acid metabolite with three iodine atoms but lacking the acetanilide backbone .

- Function: Triac is a thyroid hormone analog that binds integrin receptors, unlike the acetanilide derivative, which is purely diagnostic .

- Metabolism : Triac is formed via deamination of iodothyronines, whereas the acetanilide derivative is excreted renally without significant metabolic transformation .

Acetanilide Derivatives (e.g., COX Inhibitors)

- Structure: Derivatives like 2-phenoxy-N-phenylacetamide retain the acetanilide core but replace iodine with phenoxy groups .

- Activity: These derivatives inhibit cyclooxygenase (COX) enzymes for anti-inflammatory effects, contrasting with the triiodo compound’s non-pharmacological imaging role .

- Solubility : Less water-soluble than the triiodo derivative due to hydrophobic aryl groups .

Pharmacokinetics and Toxicity

- Metabolism : The triiodo derivative is excreted unchanged via kidneys, minimizing systemic toxicity . In contrast, acetanilide undergoes hepatic oxidation to methemoglobin-forming metabolites .

- Toxicity Profile: Compound LD50 (Rodent) Key Risks Acetanilide, 3'-(hydroxymethyl)-... Not available Low toxicity (renal excretion) Acetanilide 800 mg/kg Methemoglobinemia, hepatotoxicity Iopamidol >10 g/kg Rare hypersensitivity

Biological Activity

Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo- is a derivative of acetanilide that has garnered attention for its potential biological activities. This compound features a triiodinated aromatic system, which may influence its pharmacological properties. Understanding its biological activity involves exploring its effects on various biological targets, including antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo- can be represented as follows:

This structure highlights the presence of iodine substituents that may contribute to its biological efficacy.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

- Antimicrobial Activity : The compound has been evaluated for its potential antibacterial properties against various strains of bacteria.

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

- Toxicological Profile : Assessments of its toxicity are crucial for determining safety and therapeutic potential.

Antimicrobial Activity

Recent studies have demonstrated that Acetanilide derivatives, including the triiodo variant, possess significant antimicrobial properties. The following table summarizes the antimicrobial efficacy against selected bacterial strains:

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triiodo Acetanilide | Staphylococcus aureus | 32 µg/mL |

| Triiodo Acetanilide | Escherichia coli | 64 µg/mL |

| Triiodo Acetanilide | Bacillus subtilis | 16 µg/mL |

These results indicate that the triiodo acetanilide exhibits varying degrees of effectiveness against different bacterial strains, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

In vitro studies have assessed the anticancer effects of Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo- against several cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 25 | Inhibition of DNA synthesis |

The IC50 values indicate that the compound demonstrates promising anticancer activity, particularly through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of acetanilide with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The presence of iodine was found to significantly increase membrane permeability in bacteria, leading to higher susceptibility to the compound .

- Anticancer Activity Assessment : Research conducted by evaluated the cytotoxic effects of various acetanilide derivatives on cancer cell lines. It was found that the triiodo variant selectively inhibited cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index.

- Toxicological Evaluation : Toxicity assessments revealed that Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo- exhibited low cytotoxicity in non-cancerous cell lines at therapeutic concentrations, suggesting a potentially safe profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.